molecular formula C8H9Br2N3 B13686809 1-(2,6-Dibromo-4-methylphenyl)guanidine

1-(2,6-Dibromo-4-methylphenyl)guanidine

Cat. No.: B13686809
M. Wt: 306.99 g/mol
InChI Key: WIRLSNHVBAZBMQ-UHFFFAOYSA-N
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Description

1-(2,6-Dibromo-4-methylphenyl)guanidine is a guanidine derivative featuring a phenyl ring substituted with two bromine atoms at the 2- and 6-positions and a methyl group at the 4-position. Guanidine derivatives are characterized by their strong basicity and versatile reactivity, attributed to the resonance stabilization of the guanidinium ion .

Analytical characterization of structurally related guanidine derivatives (e.g., 1-[(2-bromo-5-chloro-4-fluorophenyl)methylideneamino]guanidine) employs techniques such as HPLC, NMR, FTIR, and LCMS, suggesting similar methodologies would apply to this compound .

Properties

Molecular Formula

C8H9Br2N3

Molecular Weight

306.99 g/mol

IUPAC Name

2-(2,6-dibromo-4-methylphenyl)guanidine

InChI

InChI=1S/C8H9Br2N3/c1-4-2-5(9)7(6(10)3-4)13-8(11)12/h2-3H,1H3,(H4,11,12,13)

InChI Key

WIRLSNHVBAZBMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)Br)N=C(N)N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dibromo-4-methylphenyl)guanidine typically involves the reaction of 2,6-dibromo-4-methylphenylamine with cyanamide under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the guanidine structure. The reaction conditions, including temperature and solvent, can vary depending on the desired yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Dibromo-4-methylphenyl)guanidine can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the removal of bromine atoms or the reduction of the guanidine moiety.

    Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield brominated quinones, while reduction can produce debrominated or partially reduced derivatives. Substitution reactions can lead to the formation of various substituted guanidines.

Scientific Research Applications

1-(2,6-Dibromo-4-methylphenyl)guanidine has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 1-(2,6-Dibromo-4-methylphenyl)guanidine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Structural Features of Selected Guanidine Derivatives

Compound Name Substituents/Functional Groups Key Structural Differences
1-(2,6-Dibromo-4-methylphenyl)guanidine 2,6-dibromo, 4-methylphenyl Bromine substituents enhance electrophilicity
Metformin 1-(diaminomethylidene)-3,3-dimethylguanidine Alkyl groups improve metabolic stability
1-(3,4-dichlorophenyl)guanidine (Tx 11) 3,4-dichlorophenyl, thioxanthenone moiety Chlorine and fused aromatic system
Guanidine nitrate Nitrate counterion Oxidizing properties, explosive nature
  • Steric and Solubility Profiles : The 4-methyl group may enhance lipophilicity relative to polar derivatives like metformin, impacting membrane permeability and bioavailability .

Table 2: Acute Toxicity Data for Guanidine Compounds

Compound LD50 (Oral, Rodents) Key Risks
Guanidine nitrate ~1,100 mg/kg (mice) Oxidizer, explosive, moderate toxicity
Guanidine chloride 475 mg/kg (rats) Protein denaturant, immunosuppressive
This compound Data not available Likely higher lipophilicity vs. salts
  • Toxicity Trends: Halogenated aryl guanidines (e.g., dichlorophenyl derivatives) may exhibit higher tissue accumulation due to increased lipophilicity compared to aliphatic or inorganic salts (e.g., guanidine nitrate) . The bromine substituents in this compound could exacerbate this effect, though specific toxicological data are lacking.
  • Reactivity : Unlike guanidine nitrate, which is explosive and thermally unstable, brominated aryl guanidines are likely more chemically stable but may pose risks associated with halogenated aromatic compounds (e.g., bioaccumulation) .

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